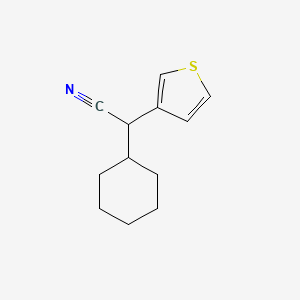

alpha-Cyclohexylthiophen-3-acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

55504-22-8 |

|---|---|

Molecular Formula |

C12H15NS |

Molecular Weight |

205.32 g/mol |

IUPAC Name |

2-cyclohexyl-2-thiophen-3-ylacetonitrile |

InChI |

InChI=1S/C12H15NS/c13-8-12(11-6-7-14-9-11)10-4-2-1-3-5-10/h6-7,9-10,12H,1-5H2 |

InChI Key |

LGYQFTRQQFYQBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C#N)C2=CSC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of alpha-Cyclohexylthiophen-3-acetonitrile would provide the initial and most crucial data for its structural verification.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons on the thiophene (B33073) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The proton alpha to the nitrile group would likely appear as a multiplet due to coupling with the adjacent protons on the cyclohexyl ring. The cyclohexyl protons themselves would present as a complex series of overlapping multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would display a single peak for each unique carbon atom. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in a specific region of the spectrum. The carbons of the thiophene ring would appear in the aromatic region, while the cyclohexyl carbons would be found in the aliphatic region. The chemical shifts of the thiophene carbons are particularly informative for confirming the 3-substitution pattern.

A hypothetical data table for the expected NMR shifts is presented below. Please note that as of the latest search, specific experimental data for this compound is not publicly available. The values presented are estimations based on known chemical shift ranges for similar structural motifs.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-2 | 7.3-7.5 | d | ~3.0 |

| Thiophene H-4 | 7.0-7.2 | dd | ~5.0, ~1.5 |

| Thiophene H-5 | 7.2-7.4 | d | ~5.0 |

| α-CH | 3.5-3.8 | m | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 118-125 |

| Thiophene C-2 | 125-130 |

| Thiophene C-3 | 135-140 |

| Thiophene C-4 | 120-125 |

| Thiophene C-5 | 128-132 |

| α-C | 35-45 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. sdsu.edu For instance, it would show correlations between the different protons of the thiophene ring, confirming their relative positions. It would also show the coupling of the alpha-proton with the protons on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govpressbooks.pubwikipedia.org This experiment would definitively link each proton signal to its corresponding carbon signal, for example, confirming which carbon in the thiophene ring is bonded to which proton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₂H₁₅NS), HRMS would be used to measure the mass of the molecular ion with very high accuracy. This experimental mass would then be compared to the calculated theoretical mass for the proposed formula.

In addition to providing the molecular formula, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments can provide clues about the different structural components of the molecule. For this compound, characteristic fragments would be expected from the loss of the nitrile group, the cleavage of the cyclohexyl ring, or the fragmentation of the thiophene ring.

Infrared (IR) Spectroscopy for Characteristic Functional Groups Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretching vibration.

Absorption bands in the region of 3100-3000 cm⁻¹ corresponding to C-H stretching vibrations of the aromatic thiophene ring.

Absorption bands in the region of 2950-2850 cm⁻¹ due to the C-H stretching vibrations of the cyclohexyl group.

Bands in the fingerprint region (below 1600 cm⁻¹) that are characteristic of the thiophene ring.

Hypothetical IR Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | 2240-2260 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 2950-2850 |

Theoretical and Computational Investigations of Alpha Cyclohexylthiophen 3 Acetonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool for calculating a variety of molecular properties with a favorable balance between accuracy and computational cost, making it suitable for studying thiophene (B33073) derivatives. mdpi.com

A foundational step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation. For alpha-Cyclohexylthiophen-3-acetonitrile, DFT calculations would determine the precise bond lengths, bond angles, and dihedral (torsional) angles.

Key structural parameters to be determined would include:

The planarity of the thiophene ring.

The bond lengths and angles within the cyclohexyl ring, confirming its typical chair conformation.

The rotational orientation of the cyclohexyl group relative to the thiophene ring.

The geometry of the acetonitrile (B52724) side chain (-CH(CN)-) and its attachment to the thiophene ring.

The optimized geometry is the basis for all further computational analyses, including the prediction of spectroscopic and electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: These values are representative examples of what a DFT calculation would yield and are not based on published data for this specific molecule.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(thiophene)-C(cyclohexyl) | 1.51 Å |

| Bond Length | C(thiophene)-C(acetonitrile) | 1.48 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | C(thiophene)-C(thiophene)-C(cyclohexyl) | 125.8° |

| Bond Angle | C(thiophene)-C(acetonitrile)-C≡N | 111.5° |

| Dihedral Angle | C-S-C-C(cyclohexyl) | 179.5° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For thiophene derivatives, the HOMO is typically a π-orbital delocalized across the aromatic ring system. researchgate.net

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is often a π*-antibonding orbital. mdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, FMO analysis would reveal the distribution of electron density. The HOMO is expected to be primarily located on the electron-rich thiophene ring, while the electron-withdrawing acetonitrile group would influence the energy and localization of the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: These values are hypothetical examples.)

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

DFT calculations can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

IR Vibrational Frequencies: Theoretical calculation of vibrational frequencies helps in the assignment of experimental IR spectra. For this compound, characteristic frequencies would include the C≡N stretch of the nitrile group (typically ~2250 cm⁻¹), C-H stretches of the cyclohexyl and thiophene moieties, and ring vibrations of the thiophene core.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The calculations would yield the maximum absorption wavelengths (λ_max) corresponding to transitions like π → π* within the thiophene ring, helping to understand the molecule's color and photochemical properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide valuable information for structural elucidation by correlating the chemical environment of each nucleus with its predicted resonance frequency.

Table 3: Illustrative Predicted Vibrational Frequencies and NMR Shifts (Note: These values are representative examples.)

| Spectroscopy Type | Feature | Predicted Value |

| IR Frequency | C≡N Stretch | 2253 cm⁻¹ |

| IR Frequency | Thiophene C-S Stretch | 845 cm⁻¹ |

| ¹H NMR Shift | Thiophene Protons | 7.1 - 7.5 ppm |

| ¹³C NMR Shift | Nitrile Carbon (C≡N) | 118 ppm |

| UV-Vis Absorption | λ_max (π → π* transition) | 245 nm |

DFT provides a suite of descriptors that quantify chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the sulfur atom, indicating sites susceptible to electrophilic attack.

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. youtube.com An MD simulation solves Newton's equations of motion for the system, providing a trajectory that reveals its dynamic behavior. rsc.org

For this compound, MD simulations would be invaluable for exploring its conformational landscape. Key applications include:

Conformational Flexibility: Analyzing the rotation of the C(thiophene)-C(cyclohexyl) bond to understand the steric interplay between the two rings.

Solvent Effects: Simulating the molecule in different solvents to see how the solvent shell influences its conformation and dynamics.

Thermal Motion: Understanding how the molecule vibrates and flexes at different temperatures.

Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant collective motions of the atoms, providing a simplified view of the molecule's most significant conformational changes. nih.govresearchgate.net

Advanced Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a critical tool for elucidating the detailed pathways of chemical reactions. arxiv.org For this compound, this could involve modeling:

Reactions at the Nitrile Group: Investigating the mechanism of hydrolysis or reduction of the nitrile functionality.

Electrophilic Substitution: Modeling the substitution reactions on the thiophene ring to determine the preferred position of attack (regioselectivity) and the associated energy barriers.

These studies involve locating the transition state (TS) structure for a given reaction—the highest energy point along the reaction coordinate. Calculating the energy of the reactants, products, and the transition state allows for the determination of the activation energy, which is crucial for predicting reaction rates.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Reactivity Relationship (QSAR) represents a computational modeling approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. acs.orgnih.govnih.gov While specific QSAR studies conducted directly on this compound are not extensively documented in publicly available literature, the principles of QSAR can be theoretically applied to guide the predictive design of novel analogs with potentially enhanced or tailored reactivity profiles. Such studies are fundamental in modern drug discovery and materials science for accelerating the development of new chemical entities. youtube.comfarmaciajournal.com

The core of a QSAR study involves calculating a set of molecular descriptors for a series of structurally related compounds and then using statistical methods to build a model that relates these descriptors to an observed activity. nih.gov For a series of derivatives based on the this compound scaffold, a hypothetical QSAR study would involve synthesizing or computationally generating a set of analogs and measuring their reactivity for a specific target.

Key Molecular Descriptors for a Hypothetical QSAR Model:

For a molecule like this compound, with its distinct thiophene ring, cyclohexyl group, and acetonitrile side chain, a range of descriptors would be calculated to capture its electronic, steric, and hydrophobic properties. These descriptors are crucial for understanding how structural modifications influence reactivity.

Electronic Descriptors: These quantify the electronic aspects of the molecule. For thiophene derivatives, properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are critical. nih.gov They can indicate a molecule's susceptibility to nucleophilic or electrophilic attack. The electron-donating or withdrawing nature of substituents on the thiophene ring can significantly alter its reactivity. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. The bulky cyclohexyl group is a dominant steric feature. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be essential to model how the size of this group influences the molecule's ability to interact with a target site.

Hydrophobic Descriptors: These measure the water-fearing nature of the molecule. The logarithm of the partition coefficient (LogP) is a common descriptor that would be heavily influenced by the lipophilic cyclohexyl and thiophene moieties. farmaciajournal.com

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices, which describe the size, shape, and degree of branching in a molecule. researchgate.net

Illustrative QSAR Model Development:

A typical QSAR study on thiophene analogs might involve the following steps:

Data Set Generation: A series of this compound derivatives would be synthesized or computationally designed. Their reactivity (e.g., inhibitory concentration like IC50 or pIC50) against a specific biological target would be experimentally measured. nih.gov

Descriptor Calculation: For each compound in the series, a wide array of the descriptors mentioned above would be calculated using specialized software. youtube.com

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Support Vector Machines (SVM) and Random Forest (RF), a mathematical model is generated. nih.gov A hypothetical MLR equation might look like:

pIC50 = c₀ + c₁(LogP) + c₂(LUMO) + c₃(Steric_Parameter) The robustness and predictive power of the model are then rigorously validated using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and by using an external test set of compounds not used in the model generation. nih.gov

Predictive Design Application:

Once a statistically sound and validated QSAR model is established, it can be used to predict the reactivity of new, unsynthesized derivatives of this compound. nih.gov This allows computational chemists to prioritize the synthesis of compounds that are predicted to have the most desirable activity profiles, thereby saving significant time and resources. For instance, if the model indicates that lower hydrophobicity and a more positive LUMO energy increase reactivity, new analogs can be designed with these features in mind.

Illustrative Data Tables for a Hypothetical QSAR Study

The following tables are representative of the data that would be generated and analyzed in a QSAR study of this compound derivatives.

Table 1: Hypothetical Compound Series and Biological Activity

| Compound ID | R-Group Modification | Experimental pIC50 |

| 1 | H (this compound) | 5.20 |

| 2 | 4-Fluoro (on cyclohexyl) | 5.35 |

| 3 | 4-Methoxy (on cyclohexyl) | 5.10 |

| 4 | 2-Methyl (on thiophene) | 5.60 |

| 5 | 5-Chloro (on thiophene) | 5.85 |

| 6 | Cyclopentyl (instead of cyclohexyl) | 4.90 |

Table 2: Calculated Molecular Descriptors for the Hypothetical Series

| Compound ID | LogP | LUMO (eV) | Molecular Volume (ų) |

| 1 | 3.5 | -0.85 | 220.5 |

| 2 | 3.6 | -0.92 | 222.1 |

| 3 | 3.4 | -0.81 | 228.3 |

| 4 | 3.8 | -0.83 | 229.7 |

| 5 | 4.1 | -1.05 | 225.4 |

| 6 | 3.1 | -0.84 | 205.8 |

Table 3: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.949 | A measure of how well the model fits the training data. nih.gov |

| q² (Cross-validated R²) | 0.743 | A measure of the model's predictive ability from internal validation. nih.gov |

| F-statistic | 120.5 | Indicates the statistical significance of the regression model. |

| Standard Error | 0.15 | Represents the average distance that the observed values fall from the regression line. |

Chemical Reactivity and Derivatization Pathways of Alpha Cyclohexylthiophen 3 Acetonitrile

Transformations Involving the Acetonitrile (B52724) Group

The acetonitrile moiety (—CH₂CN) features a reactive nitrile group (—C≡N) and an acidic alpha-carbon, both of which are key centers for chemical reactions.

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. While specific studies on alpha-Cyclohexylthiophen-3-acetonitrile are not prevalent, the general reactivity of nitriles suggests several potential transformations. One-pot reactions can be employed where a nitrile, such as acetonitrile, is treated with a silyl (B83357) triflate (e.g., TMSOTf) and an amine base to generate a silyl ketene (B1206846) imine nucleophile in situ. richmond.edu This intermediate can then react with various electrophiles. richmond.edu

For example, in a generalized reaction, the silyl ketene imine derived from an acetonitrile derivative can add to electrophiles like acetals and nitrones, which are activated by a Lewis acid catalyst. richmond.edu This process yields products such as β-methoxynitriles or β-(silyloxy)aminonitriles. richmond.edu

Table 1: Generalized Nucleophilic Addition to Acetonitrile Derivatives

| Reactants | Reagents | Product Type |

|---|---|---|

| Acetonitrile Derivative + Acetal | 1. TMSOTf, Trialkylamine2. Acetal | β-Alkoxynitrile |

This table illustrates general reaction pathways for acetonitrile derivatives based on established methodologies. richmond.edu

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate. This is a fundamental transformation for converting nitriles into other important functional groups. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization.

Acid-Catalyzed Hydrolysis: The nitrile is protonated, activating it towards nucleophilic attack by water. This leads to the formation of a carboximidic acid, which tautomerizes to a primary amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid, alpha-Cyclohexylthiophen-3-acetic acid.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed to the carboxylate salt, which upon acidic workup gives the carboxylic acid.

The methylene (B1212753) (—CH₂—) group adjacent to the nitrile is known as the alpha-carbon. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (enolate equivalent) by resonance.

Deprotonation of the alpha-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a potent nucleophile. youtube.com This carbanion can participate in various carbon-carbon bond-forming reactions.

Further Alkylation: The generated carbanion can react with alkyl halides in an Sₙ2 reaction to introduce an additional alkyl group at the alpha-position. youtube.com This reaction works best with primary or methyl alkyl halides to avoid competing elimination reactions. youtube.com

Michael Additions: The nucleophilic carbanion can also undergo Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds or other Michael acceptors. youtube.com This reaction results in the formation of a 1,5-dicarbonyl compound or its nitrile equivalent, significantly extending the carbon skeleton. youtube.com

Table 2: Representative Reactions at the Alpha-Carbon

| Reaction Type | Reagents | Electrophile | Product |

|---|---|---|---|

| Alkylation | 1. LDA, THF2. R-X (Primary/Methyl Halide) | Alkyl Halide | α-Alkyl-α-cyclohexylthiophen-3-acetonitrile |

This table outlines potential synthetic transformations at the alpha-carbon of this compound based on known reactivity of alpha-cyano carbanions. youtube.com

Reactions of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. wikipedia.org Its reactivity can also be harnessed in oxidative and reductive transformations.

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions occurring preferentially at the C2 (alpha) position. wikipedia.org In a 3-substituted thiophene like this compound, the incoming electrophile is directed to the available C2 and C5 positions. The regioselectivity is determined by the electronic effects of the substituents at C3.

The cyclohexyl group is a weak electron-donating group, which tends to direct electrophiles to the ortho position (C2).

The acetonitrile group is an electron-withdrawing group, which directs incoming electrophiles to the C5 position. uoanbar.edu.iq

Therefore, the substitution pattern will be a result of the competing directing effects of these two groups. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. For instance, bromination of thiophene occurs readily, often leading to di-substituted products like 2,5-dihalothiophenes. wikipedia.org

The sulfur atom and the double bonds of the thiophene ring can be targeted in oxidation and reduction reactions.

Oxidative Transformations: Oxidation of the thiophene ring can occur at either the sulfur atom or the π-system. wikipedia.org Oxidation with peracids like meta-chloroperbenzoic acid (m-CPBA) can yield a thiophene-S-oxide, which is often unstable and may dimerize via a Diels-Alder reaction. nih.govresearchgate.net Further oxidation can lead to the more stable thiophene-1,1-dioxide. researchgate.net The presence of bulky substituents at the 2- and 5-positions can sometimes stabilize the S-oxide intermediate. nih.gov Alternatively, under strongly acidic conditions, oxidation can occur at the C2-C3 double bond to form a thiophene epoxide, which can then rearrange. nih.govacs.org

Reductive Transformations: The thiophene ring can be reduced under various conditions. Catalytic hydrogenation is often challenging, but methods like ionic hydrogenation or electrochemical reduction can produce dihydro- and tetrahydrothiophenes. tandfonline.com A widely used method is reductive desulfurization using Raney nickel, which cleaves the carbon-sulfur bonds and replaces the sulfur atom with two hydrogen atoms. tandfonline.comresearchgate.net This powerful reaction effectively opens the ring and results in a saturated aliphatic chain, transforming the this compound into a substituted octane (B31449) derivative. Another approach involves reductive cleavage using alkali metals (e.g., sodium) in liquid ammonia. tandfonline.com

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| alpha-Cyclohexylthiophen-3-acetic acid |

| Thiophene |

| Thiophene-S-oxide |

| Thiophene-1,1-dioxide |

| 2,5-dihalothiophenes |

| Dihydrothiophenes |

| Tetrahydrothiophenes |

| meta-chloroperbenzoic acid (m-CPBA) |

| Lithium diisopropylamide (LDA) |

Formation of New Heterocyclic Systems from this compound

The thiophene and acetonitrile functionalities in this compound serve as versatile handles for the construction of new, fused heterocyclic systems. The nitrile group, in particular, is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

One of the most common applications of related 3-thiopheneacetonitrile (B78040) derivatives is in the synthesis of thieno[2,3-d]pyrimidines. This is typically achieved through reactions involving the nitrile and an adjacent amino group, which can be introduced onto the thiophene ring. For instance, the reaction of a 2-amino-3-cyanothiophene derivative with various reagents can lead to the formation of the fused pyrimidine (B1678525) ring. While direct examples starting from this compound are not extensively documented in the provided search results, the underlying chemical principles are broadly applicable.

The general strategy involves the cyclization of a suitably functionalized thiophene precursor. For example, the reaction of a compound containing a 3-cyano group with a reagent that can provide the necessary atoms to form the pyrimidine ring is a common synthetic route. The nitrile group can undergo addition reactions with nucleophiles, followed by intramolecular cyclization to yield the desired heterocyclic system.

Furthermore, the reactivity of the thiophene ring itself can be exploited to build other fused systems. For instance, thieno[2,3-b]pyridines can be synthesized from 3-aminothiophenes, which can be derived from their nitrile precursors. The synthesis of various new heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines and pyridothieno[3,2-b]indoles, has been reported from related thiophene derivatives, highlighting the versatility of the thiophene core in constructing complex molecular architectures.

A variety of fused heterocyclic systems can be accessed from thiophene precursors, as illustrated in the following table:

| Starting Material Moiety | Reagent/Reaction Condition | Resulting Heterocyclic System |

| 2-Amino-3-cyanothiophene | Various electrophiles/cyclization agents | Thieno[2,3-d]pyrimidine |

| 3-Aminothiophene | Appropriate building blocks | Thieno[2,3-b]pyridine |

| 3-Thiophenecarboxaldehyde | Arylacetonitriles in the presence of a base | α-Aryl-3-thiopheneacetonitrile |

Radical Reactions Involving the Acetonitrile Moiety or Thiophene Ring

Both the acetonitrile moiety and the thiophene ring of this compound can participate in radical reactions, offering alternative pathways for functionalization.

The alpha-position of the acetonitrile group is susceptible to radical abstraction due to the stabilizing effect of the adjacent nitrile group. This allows for the introduction of various substituents at this position through radical-mediated C-H functionalization. While specific studies on this compound are not detailed, the general principles of radical reactions on similar structures are well-established. The reaction of acetonitrile with electrophiles in the presence of a base often proceeds through a carbanionic intermediate, but radical pathways can also be initiated under appropriate conditions.

The thiophene ring itself is also reactive towards radicals. Radical addition, substitution, and cyclization reactions involving the thiophene nucleus have been extensively studied. The position of radical attack on the thiophene ring is influenced by the nature of the radical and the substituents already present on the ring. For instance, intramolecular radical cyclization of N-(3-thienyl)enaminones has been used to synthesize thieno[2,3-b]pyridines, demonstrating the utility of radical reactions in forming fused heterocyclic systems. Similarly, thieno[3,2-c]pyridines have been synthesized via radical cyclization of N-(2-thienyl)acrylamides.

The following table summarizes some key radical reactions involving thiophene and related moieties:

| Reactant Moiety | Reaction Type | Product Moiety |

| Thiophene | Radical Addition/Substitution | Functionalized Thiophene |

| N-(3-thienyl)enaminone | Intramolecular Radical Cyclization | Thieno[2,3-b]pyridine |

| N-(2-thienyl)acrylamide | Intramolecular Radical Cyclization | Thieno[3,2-c]pyridine |

| Heterocycles (general) | Radical-mediated C-H functionalization | Arylated, alkylated, or aminated heterocycles |

These radical-based transformations provide a powerful set of tools for the derivatization of this compound and related compounds, complementing the more traditional ionic reaction pathways.

Advanced Synthetic Applications of Alpha Cyclohexylthiophen 3 Acetonitrile As a Chemical Intermediate

Role as a Versatile Building Block in Complex Organic Synthesis

alpha-Cyclohexylthiophen-3-acetonitrile serves as a valuable and versatile building block in the synthesis of more complex organic molecules. The reactivity of its constituent parts—the thiophene (B33073) ring, the alpha-substituted nitrile group, and the cyclohexyl moiety—allows for a wide range of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. The acidic alpha-proton to the nitrile group can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. This reactivity is a cornerstone for extending the molecular framework.

The thiophene ring itself is amenable to electrophilic substitution reactions, primarily at the 2- and 5-positions, allowing for the introduction of additional functional groups. This functionalization can be used to modulate the electronic properties of the molecule or to provide further handles for subsequent reactions. The inherent aromaticity and electron-rich nature of the thiophene ring make it a key component in the design of new organic materials.

The cyclohexyl group, while generally less reactive, imparts significant steric bulk and lipophilicity to the molecule. This can influence the solubility, crystallinity, and solid-state packing of its derivatives, which are crucial properties in materials science. The conformational flexibility of the cyclohexyl ring can also play a role in directing the stereochemical outcome of certain reactions.

Precursor to Structurally Diverse Molecular Architectures and Scaffolds

The synthetic utility of this compound extends to its role as a precursor for a variety of molecular architectures and scaffolds. Through a series of chemical transformations, this relatively simple starting material can be elaborated into complex structures with potential applications in medicinal chemistry and materials science.

For instance, the nitrile group can be converted to a primary amine, which can then be used in the construction of heterocyclic rings such as pyrimidines, imidazoles, or other nitrogen-containing systems. The corresponding carboxylic acid, obtained through hydrolysis of the nitrile, can serve as a key intermediate for the synthesis of amides, esters, and other acid derivatives. These transformations open up pathways to a wide array of functionalized molecules.

Furthermore, the thiophene ring can be a part of a larger fused aromatic system through annulation reactions. By strategically functionalizing the thiophene ring of this compound, it is possible to build complex polycyclic aromatic structures. These extended π-systems are of great interest for their electronic and photophysical properties.

The combination of the bulky cyclohexyl group and the reactive thiophene-acetonitrile moiety allows for the synthesis of molecules with well-defined three-dimensional shapes. Such structurally diverse scaffolds are valuable in drug discovery for probing biological targets and in materials science for creating novel materials with specific properties.

Applications in Materials Chemistry as Organic Electronics Precursors

The unique electronic properties of the thiophene ring make this compound a promising precursor for materials used in organic electronics. The ability to form conjugated polymers and act as a ligand for transition metal catalysts are key aspects of its utility in this field.

Monomer for Conjugated Polymer Synthesis via Electrochemical or Chemical Polymerization

This compound can be considered a monomer for the synthesis of polythiophenes, a class of conducting polymers with widespread applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The polymerization can be achieved through either electrochemical or chemical methods.

In electrochemical polymerization, an oxidative potential is applied to a solution of the monomer, leading to the formation of radical cations that couple to form the polymer chain. The presence of the cyclohexyl group can influence the polymerization process and the properties of the resulting polymer film. Bulky substituents at the 3-position of the thiophene ring are known to affect the regioregularity of the polymer chain, which in turn has a significant impact on the material's electronic properties and solid-state packing. cmu.edu While direct electropolymerization of thiophene-3-acetic acid can be challenging, its derivatives are often more amenable to this process. researchgate.net

Chemical polymerization methods, such as oxidative coupling polymerization using reagents like iron(III) chloride (FeCl₃) or catalyst-transfer polycondensation methods, can also be employed. nih.gov These methods can offer better control over the polymer's molecular weight and regioregularity. The resulting poly(this compound) would be expected to have a modified electronic structure and solubility profile compared to unsubstituted polythiophene due to the presence of the cyclohexyl and acetonitrile (B52724) groups. The bulky cyclohexyl group can enhance the solubility of the polymer in organic solvents, which is advantageous for solution-based processing of electronic devices. nih.gov

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Electrochemical Polymerization | Oxidative polymerization on an electrode surface. | Direct film deposition, solvent-free polymer. | Limited control over regioregularity and molecular weight. researchgate.net |

| Chemical Oxidative Polymerization (e.g., with FeCl₃) | Polymerization in solution using a chemical oxidant. | Scalable, simple procedure. | Can lead to defects and lower regioregularity. nih.gov |

| Catalyst-Transfer Polycondensation | Controlled polymerization using a transition metal catalyst. | High regioregularity, controlled molecular weight. nih.gov | Requires synthesis of specific pre-functionalized monomers. |

Ligand Scaffolds for Transition Metal Catalysis and Coordination Chemistry

The nitrile group and the sulfur atom of the thiophene ring in this compound can act as coordinating sites for transition metals. This allows the molecule and its derivatives to serve as ligands in coordination chemistry and catalysis. Thiophene derivatives have been explored as ligands for various transition metals, leading to complexes with interesting catalytic and photophysical properties. frontiersin.org

Upon coordination to a metal center, the electronic properties of the ligand can be tuned, which in turn can influence the catalytic activity of the metal complex. For example, the nitrile group can coordinate to a metal, and this interaction can be utilized in the design of catalysts for various organic transformations. The sulfur atom of the thiophene ring can also exhibit affinity for certain soft metal ions.

Furthermore, derivatization of the this compound scaffold can lead to the synthesis of multidentate ligands. For instance, conversion of the nitrile to other functional groups such as amides or amines can introduce additional coordination sites, allowing for the formation of stable chelate complexes with transition metals. These complexes can find applications in homogeneous catalysis, for example, in cross-coupling reactions or polymerization catalysis. The steric bulk of the cyclohexyl group can also play a crucial role in creating a specific coordination environment around the metal center, potentially influencing the selectivity of the catalytic reaction.

Derivatization for Comprehensive Structure-Reactivity Relationship Studies

The systematic derivatization of this compound provides a platform for conducting comprehensive structure-reactivity relationship (SAR) studies. By modifying different parts of the molecule, researchers can gain insights into how structural changes affect the chemical reactivity and physical properties of the resulting compounds.

For example, varying the substituent at the alpha-position to the nitrile group can provide information on how sterics and electronics influence the acidity of the alpha-proton and the reactivity of the corresponding carbanion. Similarly, introducing different substituents on the thiophene ring can modulate its electronic properties, which can be correlated with the performance of the corresponding polymers in electronic devices.

Such SAR studies are crucial for the rational design of new molecules with optimized properties. For instance, in the context of organic electronics, understanding how the structure of the monomer affects the properties of the resulting polymer (e.g., band gap, charge carrier mobility, and solubility) is essential for developing high-performance materials. The insights gained from these studies can guide the synthesis of next-generation materials for a wide range of applications.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Methodologies for Enhanced Atom Economy and Sustainability

The synthesis of alpha-Cyclohexylthiophen-3-acetonitrile, which possesses a chiral center at the alpha-position of the nitrile group, presents a significant challenge in controlling stereochemistry. Future synthetic strategies will increasingly prioritize stereoselectivity, atom economy, and sustainability. numberanalytics.comchiralpedia.com

Atom Economy and Green Chemistry: Traditional syntheses often suffer from poor atom economy, generating substantial waste. jocpr.comrsc.org The principles of green chemistry are guiding the development of new synthetic pathways that maximize the incorporation of all reactant atoms into the final product. numberanalytics.comresearchgate.net For this compound, this involves moving away from stoichiometric reagents and exploring catalytic alternatives. rsc.org For instance, multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a powerful approach to building complex heterocyclic frameworks with high atom economy and reduced waste. researchgate.net The future may see the development of a one-pot synthesis combining a thiophene (B33073) precursor, a cyclohexyl moiety, and a cyanide source under catalytic conditions.

Stereoselective Catalysis: Achieving high enantiomeric purity is crucial for many applications. Asymmetric catalysis, using chiral organocatalysts or transition-metal complexes, is a key area of development. chiralpedia.com For the synthesis of this compound, researchers will likely explore catalysts that can effectively control the stereocenter during the C-C bond formation that attaches the cyanomethyl group to the thiophene ring. nih.gov The use of N-heterocyclic carbenes (NHCs) as ligands for transition metals or as organocatalysts themselves has shown promise in a variety of asymmetric transformations and represents a promising avenue. numberanalytics.comnumberanalytics.com

Below is a comparative table illustrating the principles of traditional versus emerging sustainable synthetic approaches.

| Feature | Traditional Synthesis (e.g., Grignard-based) | Emerging Stereoselective Synthesis |

| Principle | Step-wise, often stoichiometric | Catalytic, high atom economy |

| Stereocontrol | Often produces racemic mixtures | High enantioselectivity via chiral catalysts |

| Reagents | Stoichiometric amounts of organometallics, harsh conditions | Catalytic quantities of metal complexes or organocatalysts chiralpedia.comnumberanalytics.com |

| Solvents | Often uses volatile organic compounds (VOCs) | Prefers greener solvents (e.g., water, ionic liquids) or solvent-free conditions numberanalytics.comijpsjournal.com |

| Byproducts | Significant inorganic salt waste | Minimal, often only water or other benign molecules rsc.org |

| Atom Economy | Low (<50%) rsc.org | High (>80%) jocpr.com |

Computational-Experimental Synergy in Mechanistic Elucidation and Rational Design

The synergy between computational modeling and experimental work is accelerating the pace of chemical discovery. rsc.org This integrated approach is particularly valuable for understanding complex reaction mechanisms and for the rational design of novel molecules with desired properties. researchgate.netrsc.org

For this compound, computational tools like Density Functional Theory (DFT) can be used to model reaction pathways for its synthesis. nih.gov This allows researchers to predict transition state energies, identify key intermediates, and understand the factors controlling regioselectivity and stereoselectivity. researchgate.net For example, modeling the interaction between a substrate and a chiral catalyst can explain the origins of enantioselectivity and guide the design of more effective catalysts. numberanalytics.com

Furthermore, this synergy extends to the rational design of derivatives. By calculating properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals, scientists can predict how structural modifications to the thiophene ring or cyclohexyl group will affect the molecule's electronic properties and reactivity. nih.govresearchgate.net This computational pre-screening reduces the number of molecules that need to be synthesized and tested experimentally, saving time and resources. nih.gov This approach has been successfully applied to design thiophene derivatives targeting specific biological pathways, a strategy that could be adapted for future investigations involving this compound. nih.gov

Exploration of Photo- and Electrochemical Transformations for Green Synthesis

Photochemistry and electrochemistry are emerging as powerful tools for green synthesis, offering alternative energy sources to drive chemical reactions under mild conditions. rsc.org These methods can often enable unique transformations that are difficult to achieve with traditional thermal methods.

Photochemical Synthesis: Light can be used to generate highly reactive intermediates, such as radicals or excited states, enabling novel bond formations. The photochemistry of thiophene-S-oxides, for instance, has been studied to understand light-induced transformations of the thiophene ring. mdpi.org Future research could explore the photochemical coupling of a thiophene precursor with a suitable cyclohexylacetonitrile equivalent, potentially avoiding the need for pre-functionalized starting materials and harsh reagents.

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive oxidation and reduction reactions with high precision and control. It minimizes the use of chemical oxidants and reductants, which are often sources of waste. xmu.edu.cn The electrochemical polymerization of thiophenes is a well-established field, demonstrating that the thiophene ring is electro-active. dtic.milaau.edu.et This reactivity could be harnessed for the synthesis of this compound. For example, the electrochemical reduction of a thiophene derivative could generate a nucleophile that reacts with a cyclohexylacetonitrile electrophile, or vice-versa. Paired electrolysis, where useful reactions occur simultaneously at both the anode and cathode, could further enhance the efficiency and sustainability of the process. xmu.edu.cn

| Method | Energy Source | Key Advantages for Thiophene Synthesis | Potential Application for this compound |

| Photochemistry | Light (Photons) | Mild conditions, unique reactivity, high specificity. mdpi.org | Photochemical C-H functionalization or cross-coupling reactions. |

| Electrochemistry | Electricity | Avoids chemical redox agents, high controllability, safer processes. rsc.orgxmu.edu.cn | Anodic oxidation or cathodic reduction to form key C-C bonds. |

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. nih.govbohrium.com These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even discover entirely new synthetic routes. beilstein-journals.orgresearchgate.net

Beyond route planning, ML algorithms are increasingly used for reaction optimization. bohrium.combeilstein-journals.org By employing techniques like Bayesian optimization, an AI system connected to an automated robotic platform can efficiently explore a vast reaction space (e.g., varying catalysts, solvents, temperatures, and concentrations) to find the conditions that maximize the yield and selectivity of a desired product. bohrium.comnih.gov This approach accelerates research, reduces material waste, and can uncover unconventional reaction conditions that lead to improved outcomes. bohrium.com The application of ML has already shown promise for predicting the properties and optimizing the synthesis of various heterocyclic compounds, and its extension to specific targets like this compound is a logical and exciting future direction. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: Retrosynthetic analysis of this compound.

Figure 1: Retrosynthetic analysis of this compound.